Aqueous Hydration Equilibrium: Hippuraldehyde Exhibits ~10‑Fold Greater Hydration Than Simple Aliphatic Aldehydes
In aqueous solution, hippuraldehyde (PhCONHCH2CHO) is extensively hydrated, with the hydrate constituting ≥90% of the total species at equilibrium as measured by ¹H‑NMR spectroscopy. This represents approximately 10‑fold more extensive hydration than that observed for simple aliphatic aldehydes such as acetaldehyde, whose hydration equilibrium constant Khyd is approximately 1 (corresponding to ~50–60% hydrate at equilibrium) [1] [2]. The dehydration of hippuraldehyde hydrate is endothermic (ΔH = +3.9 ± 0.9 kcal/mol) but entropically favored (ΔS = +7.9 ± 1.9 cal/mol·K), indicating that the equilibrium shifts further toward the free aldehyde at elevated temperatures [1].
| Evidence Dimension | Extent of hydration in aqueous solution at ambient temperature |
|---|---|
| Target Compound Data | Hippuraldehyde: ≥90% hydrate; ΔH(dehydration) = +3.9 ± 0.9 kcal/mol; ΔS(dehydration) = +7.9 ± 1.9 cal/mol·K |
| Comparator Or Baseline | Simple aliphatic aldehydes (e.g., acetaldehyde): ~50–60% hydrate (Khyd ≈ 1); ΔH(dehydration) slightly more endothermic; ΔS(dehydration) somewhat more favorable |
| Quantified Difference | Approximately 10‑fold greater equilibrium hydration for hippuraldehyde vs. simple aliphatic aldehydes |
| Conditions | Aqueous solution (²H₂O), temperature‑dependent ¹H‑NMR spectroscopy (Moon & Hanzlik, 1987); acetaldehyde hydration equilibrium constant from literature |
Why This Matters
The pronounced hydration shifts the effective concentration of the reactive free‑aldehyde species and must be accounted for in kinetic assays, stock solution preparation, and structure‑activity interpretations—a factor that is negligible for simple aldehydes but dominant for hippuraldehyde.
- [1] Moon, J. B., & Hanzlik, R. P. (1987). Enthalpy and entropy of hippuraldehyde hydration and binding to papain. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 914(1), 1–5. DOI: 10.1016/0167-4838(87)90154-3 View Source
- [2] Hanzlik, R. P., Jacober, S. P., & Zygmunt, J. (1991). Reversible binding of peptide aldehydes to papain. Structure-activity relationships. Biochimica et Biophysica Acta (BBA) - General Subjects, 1073(1), 33–42. DOI: 10.1016/0304-4165(91)90179-K View Source
